(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine
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Overview
Description
(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group, a naphthyl group, and a sulfonyl amine linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The starting material, 2-methylpyridine, undergoes a series of reactions to introduce the desired functional groups.
Naphthyl Group Introduction: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-propoxynaphthalene is reacted with the pyridyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-13-24-17-11-12-18(16-9-5-4-8-15(16)17)25(22,23)21-19-10-6-7-14(2)20-19/h4-12H,3,13H2,1-2H3,(H,20,21) |
InChI Key |
BRLNDVJJGAFCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=N3)C |
Origin of Product |
United States |
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